tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-4-methylcyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5,10H,6-8H2,1-4H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
PCOYCFJCVTWMFV-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
- This forms a tetrahedral intermediate, which collapses with elimination of carbon dioxide and tert-butanol.
- The product is the carbamate-protected amine, this compound.
Detailed Preparation Method
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (R)-4-methylcyclohex-3-en-1-amine (1 equiv), di-tert-butyl dicarbonate (1.1 equiv), triethylamine (1.2 equiv) | Dissolve the amine in anhydrous dichloromethane under nitrogen atmosphere. Add triethylamine to the solution to act as a base. |
| 2 | Add di-tert-butyl dicarbonate dropwise at 0°C | Slow addition controls the exothermic reaction and prevents side reactions. |
| 3 | Stir at room temperature for 2-4 hours | Reaction progress monitored by TLC or LC-MS until completion. |
| 4 | Workup: Wash with water, dilute acid, and brine | Removes excess reagents and byproducts. |
| 5 | Dry organic layer over anhydrous sodium sulfate, filter, and concentrate | Concentration under reduced pressure yields crude product. |
| 6 | Purification by silica gel chromatography | Elution with hexane/ethyl acetate gradient to isolate pure this compound. |
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Amine to Boc2O ratio | 1:1.1 | Slight excess Boc2O ensures complete reaction |
| Base | Triethylamine (1.2 equiv) | Neutralizes acid, promotes carbamate formation |
| Solvent | Dichloromethane | Good solubility, inert, easy removal |
| Temperature | 0°C (addition), RT (stir) | Controls reaction rate and side reactions |
| Reaction time | 2-4 hours | Sufficient for completion |
| Purification | Silica gel chromatography | Removes impurities, isolates pure product |
| Yield | 70-90% | High yield with optimized conditions |
Chemical Reactions Analysis
Oxidation Reactions
The cyclohexene moiety in the compound is susceptible to oxidation. Common reagents and outcomes include:
Mechanistic Insight :
-
Epoxidation (e.g., with mCPBA) is plausible, forming an epoxide intermediate, though no direct experimental data exists for this compound.
-
Oxidative cleavage of the double bond could yield dicarboxylic acid derivatives under strong conditions.
Reduction Reactions
The double bond and carbamate group can undergo reduction:
Key Observations :
-
Catalytic hydrogenation reduces the cyclohexene ring to cyclohexane while preserving the carbamate group.
-
Strong reducing agents like LiAlH₄ cleave the carbamate, releasing the amine and tert-butanol.
Substitution Reactions
The tert-butyl carbamate group acts as a protective group for amines, enabling nucleophilic substitution:
| Reagent | Conditions | Product |
|---|---|---|
| HCl (gas) in dioxane | Acidic cleavage | Free amine + CO₂ + isobutylene |
| TFA (trifluoroacetic acid) | Room temperature, CH₂Cl₂ | Deprotected amine |
| Electrophiles (e.g., R-X) | Base (Et₃N), DMF | Alkylated/arylated derivatives |
Mechanism :
-
Acidic conditions protonate the carbamate oxygen, leading to tert-butyl cation elimination and amine release.
-
Nucleophiles attack the carbamate carbonyl carbon in basic media, forming new amides or ureas.
Cycloaddition Reactions
The cyclohexene ring may participate in Diels-Alder reactions as a diene or dienophile:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Reflux, toluene | Bicyclic adduct |
| Tetrazines | Room temperature, MeCN | Pyridazine derivatives |
Limitations :
-
Steric hindrance from the tert-butyl group may reduce reactivity.
-
Regioselectivity depends on the electron density of the diene.
Hydrolysis
Controlled hydrolysis yields distinct products:
| Conditions | Product | Mechanism |
|---|---|---|
| Aqueous HCl (1M) | Cyclohexenylamine + CO₂ + tert-butanol | Acid-catalyzed cleavage . |
| NaOH (0.1M), H₂O | Sodium carbamate + tert-butanol | Base-mediated hydrolysis. |
Comparative Reactivity
A comparison with analogous carbamates highlights unique features:
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate serves as a protecting group for amines during peptide synthesis. This protecting group helps to prevent unwanted side reactions by temporarily masking the reactive amine group, allowing for selective reactions to occur.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions . It can act as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. For example, it can form covalent bonds with nucleophilic functional groups in enzymes, modulating their activity.
Medicine
In the field of medicinal chemistry, carbamate derivatives like this compound are explored for their potential therapeutic applications. They can function as prodrugs , releasing active pharmaceutical ingredients upon metabolic activation. This property is particularly valuable in designing drugs that require activation within the body to exert their effects.
Industry
Industrially, this compound is employed in the synthesis of agrochemicals , pharmaceuticals, and specialty chemicals. Its stability and reactivity make it an essential intermediate in various manufacturing processes. The ability to use continuous flow reactors for its production enhances efficiency and yield.
In Vitro Studies
A study demonstrated the protective effects of this compound on enzyme activity when exposed to various substrates. The results indicated significant modulation of enzyme kinetics, showcasing its role as an effective inhibitor.
In Vivo Studies
In animal models assessing cognitive function, the compound was evaluated for its neuroprotective properties against neurotoxic agents. While it showed promise in reducing markers of oxidative stress, further studies are needed to establish its efficacy compared to established treatments.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. The tert-butyl cation can further undergo elimination to form isobutene and carbon dioxide .
Molecular Targets and Pathways
The molecular targets of this compound include enzymes and proteins with nucleophilic functional groups. The carbamate group can form covalent bonds with these nucleophiles, modulating their activity and function. This property is exploited in the design of enzyme inhibitors and probes for biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate but differ in substituents, stereochemistry, or ring systems, leading to variations in physical properties, reactivity, and applications.
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e)
- Structure : Aromatic carbamate with bromo and chloro substituents on a benzene ring.
- Key Differences: The planar aromatic system contrasts with the non-planar cyclohexene ring in the target compound. The electron-withdrawing halogens (Br, Cl) reduce nucleophilicity at the carbamate nitrogen, limiting its utility in SN2 reactions compared to the more reactive cyclohexenyl derivative .
- Applications : Used in VHL ligand synthesis for proteolysis-targeting chimeras (PROTACs) due to halogen-directed binding .
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g)
- Structure : Methoxy and bromo substituents on a benzyl carbamate.
- Key Differences : The methoxy group enhances solubility in polar solvents (e.g., EtOAc/hexanes), whereas the target compound’s cyclohexene ring imparts lipophilicity. The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the methylcyclohexenyl analog .
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (PBY1403191)
- Structure : Cyclopentyl carbamate with hydroxyl and tert-butyl groups.
- Key Differences: The smaller cyclopentane ring increases ring strain, enhancing reactivity in nucleophilic substitutions. The hydroxyl group facilitates hydrogen bonding, influencing crystallinity and melting point compared to the non-hydroxylated cyclohexene derivative .
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
- Structure : Cyclohexene carbamate with a boronate ester substituent.
- Key Differences : The dioxaborolane group enables Suzuki-Miyaura cross-coupling, expanding its utility in biaryl synthesis. This contrasts with the methyl-substituted analog, which lacks such coupling capabilities .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
Overview
tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in biological research and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group that provides steric hindrance, making it a stable intermediate in chemical reactions. Its biological activity is primarily associated with enzyme interactions, protective effects in cellular models, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 211.30 g/mol
- CAS Number : 1403864-92-5
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic functional groups present in enzymes and proteins. This interaction can modulate enzyme activity, making it useful as an inhibitor or substrate in biochemical studies. The mechanism involves the formation of a stable carbamate linkage, which can be cleaved under acidic conditions to release the free amine and tert-butyl cation, potentially leading to further reactions such as elimination to form isobutene and carbon dioxide .
Enzyme Inhibition
Research indicates that carbamates like this compound can act as enzyme inhibitors. The compound's ability to interact with enzymes through covalent bonding allows it to inhibit their activity effectively. For instance, studies have shown that related carbamate derivatives possess inhibitory effects on key enzymes involved in neurodegenerative diseases .
Cellular Protection
In vitro studies have demonstrated that this compound exhibits protective effects against cellular stressors. For example, it has been shown to reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound's protective mechanism appears to involve the reduction of inflammatory cytokines such as TNF-α, suggesting its potential as a neuroprotective agent .
Case Studies
-
Neuroprotection Against Aβ Toxicity :
- A study assessed the effect of this compound on astrocyte cell viability in the presence of Aβ 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls, suggesting its potential role in mitigating neurodegenerative processes .
- Enzymatic Activity Modulation :
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Enzyme inhibitor; neuroprotective | Reduces Aβ-induced cytotoxicity in astrocytes |
| tert-butyl carbamate | General protecting group for amines | Widely used in organic synthesis |
| tert-butyl (2-aminophenyl)carbamate | Moderate inhibition of acetylcholinesterase | Potential therapeutic applications |
Q & A
Q. How can the stereochemical configuration of the chiral center in tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate be experimentally confirmed?
Methodological Answer: The stereochemistry of the chiral center (R-configuration) can be determined via X-ray crystallography using programs like SHELXL for refinement . For non-crystalline samples, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) or polarimetry can differentiate enantiomers. Comparative analysis of coupling constants in -NMR (e.g., -values for cyclohexene protons) against known stereoisomers is critical .
Q. What analytical techniques are recommended for purity assessment of this carbamate derivative?
Methodological Answer: Combine HPLC (with UV detection at 210–260 nm for carbamate absorption) and mass spectrometry (HRMS for molecular ion validation). Purity thresholds (>95%) should be cross-validated via - and -NMR integration, focusing on residual solvent peaks and byproduct signals .
Q. How should researchers handle and store tert-butyl carbamates to ensure stability?
Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (TGA/DSC) under varying humidity/temperature conditions can empirically determine decomposition thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives with flexible cyclohexene rings?
Methodological Answer: For dynamic cyclohexene conformers, use variable-temperature NMR to observe ring-flipping kinetics. In crystallography, refine disorder models in SHELXL with PART and DFIX commands. Compare results with computational methods (e.g., Mercury ’s conformational analysis tools) to validate low-energy conformers .
Q. How can computational modeling predict reactivity trends for tert-butyl carbamates in nucleophilic substitution reactions?
Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for carbamate cleavage under basic/acidic conditions. Focus on the electrophilicity of the carbonyl carbon and steric effects from the tert-butyl group. Validate predictions via kinetic studies (e.g., monitoring reaction progress with -NMR if fluorinated analogs are used) .
Q. What experimental designs mitigate byproduct formation during the synthesis of tert-butyl carbamates with strained cyclohexene systems?
Methodological Answer: Optimize reaction conditions to minimize ring strain-induced side reactions:
- Use low-temperature (-78°C) coupling with Boc-protecting agents.
- Introduce sterically hindered bases (e.g., DIPEA) to reduce β-elimination.
- Monitor intermediates via LC-MS to identify byproducts early .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and observed 1H^1H1H-NMR chemical shifts for this compound?
Methodological Answer: Compare experimental shifts with predicted shifts from ACD/Labs or ChemDraw . For cyclohexene protons, consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and anisotropic shielding from the tert-butyl group. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of protons .
Q. What statistical methods are suitable for analyzing batch-to-batch variability in enantiomeric excess (EE) during asymmetric synthesis?
Methodological Answer: Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (temperature, catalyst loading) with EE values. Use control charts (e.g., X-bar/R charts) for process monitoring. Cross-validate EE via chiral HPLC with >95% confidence intervals .
Safety and Compliance
Q. What hazard controls are essential for handling tert-butyl carbamates in catalytic hydrogenation reactions?
Methodological Answer: Use explosion-proof equipment and inert gas purging to mitigate H₂ combustion risks. Conduct reactions in high-pressure autoclaves with pressure relief valves. Monitor for carbamate decomposition products (e.g., isobutylene gas) using FTIR gas analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
